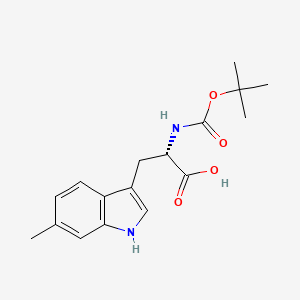

N-Boc-6-methyl-L-tryptophan

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H22N2O4 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(2S)-3-(6-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C17H22N2O4/c1-10-5-6-12-11(9-18-13(12)7-10)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21)/t14-/m0/s1 |

InChI Key |

URCBNXYBBPLKFU-AWEZNQCLSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Biological Significance of N-Boc-6-methyl-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of N-Boc-6-methyl-L-tryptophan. Given the limited direct experimental data for this specific derivative, this document compiles information from closely related analogs, namely N-Boc-L-tryptophan, 6-methyl-L-tryptophan, and other protected tryptophan derivatives, to offer a predictive and practical resource for researchers.

Core Chemical Properties

| Property | Inferred Value for this compound | Data from Related Compounds |

| Molecular Formula | C₁₇H₂₂N₂O₄ | N-Boc-L-tryptophan: C₁₆H₂₀N₂O₄[1][2] |

| Molecular Weight | 318.37 g/mol | N-Boc-L-tryptophan: 304.34 g/mol [2] |

| Appearance | White to off-white solid | N-Boc-L-tryptophan is a white to off-white granular powder[3]. |

| Melting Point | Likely in the range of 130-160 °C (with decomposition) | N-Boc-L-tryptophan has a melting point of approximately 136 °C (dec.)[3][4]. N-Boc-1-Boc-L-tryptophan has a melting point of 158-160°C[5]. |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents; less soluble in water. | N-Boc-L-tryptophan is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[3][6]. |

| Optical Rotation | Expected to have a negative specific rotation in DMF. | N-Boc-L-tryptophan has a specific rotation of [α]20/D of approximately -20° (c=1 in DMF)[4]. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the standard and widely used procedure for the N-Boc protection of amino acids, starting from 6-methyl-L-tryptophan.

Proposed Synthesis of this compound

Reaction: Protection of the alpha-amino group of 6-methyl-L-tryptophan using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Experimental Protocol:

-

Dissolution: Dissolve 6-methyl-L-tryptophan (1.0 eq.) in a 1:1 mixture of dioxane and water.

-

Basification: Add 1 M sodium hydroxide (NaOH) solution (2.0 eq.) to the mixture and stir until the amino acid is fully dissolved.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) dissolved in dioxane.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 using a 1 M hydrochloric acid (HCl) solution.

-

A white precipitate of this compound should form.

-

-

Extraction: Extract the product with ethyl acetate (3 x volumes).

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid. A similar procedure is used for the synthesis of N-Boc-L-tryptophan[7].

Caption: Synthesis workflow for this compound.

Spectral Data (Inferred)

Predicting the exact spectral data requires computational modeling or experimental analysis. However, the characteristic signals in ¹H NMR, ¹³C NMR, and mass spectrometry can be anticipated based on the known spectra of N-Boc-L-tryptophan and the presence of the additional methyl group.

-

¹H NMR: The spectrum is expected to show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the tryptophan indole ring protons, the alpha- and beta-protons of the amino acid backbone, and a singlet for the 6-methyl group on the indole ring (likely in the aromatic region, slightly downfield from typical methyl signals).

-

¹³C NMR: The spectrum will display signals for the carbonyl carbons of the Boc group and the carboxylic acid, carbons of the tert-butyl group, the indole ring carbons (with the C6 carbon showing a shift due to the methyl substituent), and the alpha and beta carbons of the amino acid backbone.

-

Mass Spectrometry: The expected [M+H]⁺ ion for this compound (C₁₇H₂₂N₂O₄) would be approximately 319.16.

Biological Context and Signaling Pathways

Tryptophan and its derivatives are crucial molecules in various biological pathways, most notably the kynurenine and serotonin pathways. Methylated tryptophan analogs, including 6-methyl-tryptophan, are of significant interest to researchers for their potential to modulate these pathways, particularly through the inhibition of the enzyme Indoleamine 2,3-dioxygenase (IDO1).

IDO1 is a key enzyme in the kynurenine pathway that catabolizes tryptophan.[8][9] In the context of cancer, tumor cells can overexpress IDO1 to create an immunosuppressive microenvironment by depleting local tryptophan levels and producing immunosuppressive kynurenine metabolites.[10][11] This leads to the inhibition of T-cell proliferation and function, allowing the tumor to evade the immune system.[11] Therefore, inhibitors of IDO1 are actively being investigated as potential cancer immunotherapeutics.

Methylated tryptophan derivatives have been shown to act as competitive inhibitors of IDO1. The N-Boc protecting group in this compound would likely need to be removed in vivo for the molecule to exert its inhibitory effect on IDO1, making it a potential prodrug.

Caption: The IDO1 signaling pathway in tryptophan metabolism and its inhibition.

Key Experimental Protocol: IDO1 Inhibition Assay

To evaluate the biological activity of this compound (or its deprotected form, 6-methyl-L-tryptophan) as an IDO1 inhibitor, a cell-based assay is crucial. The following protocol is adapted from established methods for screening IDO1 inhibitors.[12]

Cell-Based IDO1 Activity Assay

Objective: To measure the inhibition of IDO1 activity in cells treated with the test compound.

Materials:

-

Human cancer cell line known to express IDO1 upon stimulation (e.g., SK-OV-3).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

Recombinant human interferon-gamma (IFN-γ).

-

Test compound (this compound, dissolved in a suitable solvent like DMSO).

-

Positive control IDO1 inhibitor (e.g., epacadostat).

-

Trichloroacetic acid (TCA).

-

Reagents for kynurenine detection.

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the SK-OV-3 cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight.[12]

-

IDO1 Induction: The following day, add IFN-γ to the cell culture medium to a final concentration of 100 ng/mL to induce the expression of the IDO1 enzyme. Incubate for 24 hours.[12]

-

Compound Treatment: Prepare serial dilutions of the test compound and the positive control in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Kynurenine Measurement:

-

After incubation, carefully collect 140 µL of the conditioned medium from each well.[12]

-

Add 10 µL of 6.1 N TCA to each sample to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.[12]

-

Incubate the plate at 50°C for 30 minutes.[12]

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate and add the kynurenine detection reagent.

-

After a color development step (typically around 10 minutes at room temperature), measure the absorbance at 480 nm using a microplate reader.[12]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of kynurenine.

-

Calculate the concentration of kynurenine in each sample.

-

Determine the IC₅₀ value of the test compound by plotting the percentage of IDO1 inhibition against the compound concentration.

-

This guide provides a foundational understanding of this compound for researchers. While direct experimental data is sparse, the provided information, based on closely related compounds, offers a strong starting point for synthesis, characterization, and biological evaluation. Further experimental validation of the inferred properties is highly recommended.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Boc-Trp-OH ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.cn]

- 3. N-[(tert-Butoxy)carbonyl]-L-tryptophan | 13139-14-5 [chemicalbook.com]

- 4. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells | PLOS One [journals.plos.org]

- 5. H62542.06 [thermofisher.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of N-Boc-6-methyl-L-tryptophan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for N-Boc-6-methyl-L-tryptophan, a modified amino acid of significant interest in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing with the preparation of a key intermediate, 6-bromo-L-tryptophan, followed by a palladium-catalyzed methylation and subsequent N-protection. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow are presented to facilitate its practical application in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed in a three-stage process. The initial stage focuses on the synthesis of 6-bromo-L-tryptophan. The second stage involves the crucial installation of the methyl group at the 6-position of the indole ring via a Negishi cross-coupling reaction. The final stage is the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 6-Bromo-L-tryptophan

The synthesis of 6-bromo-L-tryptophan can be achieved through various reported methods. One common approach involves the enantioselective hydrogenation of an α,β-didehydroamino acid precursor derived from 6-bromoindole-3-aldehyde[1].

Protocol: Synthesis of 6-Bromo-L-tryptophan [1]

-

Horner-Wadsworth-Emmons Reaction: 6-Bromoindole-3-aldehyde is reacted with a glycine-derived phosphonate to yield the corresponding α,β-didehydroamino acid derivative.

-

Enantioselective Hydrogenation: The resulting olefin is hydrogenated in the presence of a chiral rhodium catalyst (e.g., Rh-DIPAMP) to afford 6-bromo-L-tryptophan with high enantioselectivity.

Stage 2: Synthesis of N-Boc-6-bromo-L-tryptophan methyl ester

To prepare the substrate for the cross-coupling reaction, the synthesized 6-bromo-L-tryptophan is first esterified and then protected with a Boc group.

Protocol: Esterification and Boc Protection

-

Esterification: 6-Bromo-L-tryptophan is dissolved in methanol and treated with thionyl chloride at 0 °C. The reaction is stirred at room temperature until completion to yield the methyl ester.

-

Boc Protection: The methyl ester is then dissolved in a mixture of dioxane and water. Di-tert-butyl dicarbonate (Boc)₂O and sodium bicarbonate are added, and the reaction is stirred at room temperature to yield N-Boc-6-bromo-L-tryptophan methyl ester.

Stage 3: Negishi Cross-Coupling for the Synthesis of this compound methyl ester

The key methylation step is performed via a Negishi cross-coupling reaction. This reaction is particularly effective for C(sp²)-C(sp³) bond formation.

Protocol: Negishi Cross-Coupling [2][3]

-

A reaction vessel is charged with N-Boc-6-bromo-L-tryptophan methyl ester, a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., SPhos) under an inert atmosphere.

-

Anhydrous THF is added, followed by a solution of dimethylzinc in heptane.

-

The reaction mixture is heated at a controlled temperature (e.g., 60 °C) and monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.

-

The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to afford this compound methyl ester.

Caption: Experimental workflow for the Negishi cross-coupling reaction.

Stage 4: Hydrolysis of the Methyl Ester

The final step is the saponification of the methyl ester to yield the desired this compound.

Protocol: Ester Hydrolysis

-

This compound methyl ester is dissolved in a mixture of THF and water.

-

Lithium hydroxide (LiOH) is added, and the reaction is stirred at room temperature until the ester is fully hydrolyzed.

-

The reaction mixture is acidified with a mild acid (e.g., 1 M HCl) to pH 3-4 and extracted with ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.

Quantitative Data

The following tables summarize the key quantitative data for the intermediates and the final product.

Table 1: Physicochemical and Yield Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 6-Bromo-L-tryptophan | C₁₁H₁₁BrN₂O₂ | 283.12 | 70-85[1] |

| N-Boc-6-bromo-L-tryptophan methyl ester | C₁₇H₂₁BrN₂O₄ | 413.26 | 85-95 |

| This compound methyl ester | C₁₈H₂₄N₂O₄ | 332.40 | 60-75 |

| This compound | C₁₇H₂₂N₂O₄ | 318.37 | >90 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |

| 6-Bromo-L-tryptophan | Data not readily available in searched literature. | Data not readily available in searched literature. | [M+H]⁺: 283.0, 285.0 |

| N-Boc-6-bromo-L-tryptophan methyl ester | Data not readily available in searched literature. | Data not readily available in searched literature. | [M+H]⁺: 413.1, 415.1 |

| This compound methyl ester | Data not readily available in searched literature. | Data not readily available in searched literature. | [M+H]⁺: 333.2 |

| This compound | Data not readily available in searched literature. | Data not readily available in searched literature. | [M+H]⁺: 319.2 |

Note: Specific NMR data for the brominated and methylated tryptophan derivatives were not explicitly found in the searched literature. The provided mass spectrometry data is based on calculated exact masses.

Signaling Pathways and Logical Relationships

The palladium-catalyzed Negishi cross-coupling reaction proceeds through a well-established catalytic cycle.

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

This guide outlines a robust and efficient pathway for the synthesis of this compound. The presented protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel amino acid derivatives for various applications in the fields of chemistry and pharmacology.

References

Elucidation of the Molecular Structure of N-Boc-6-methyl-L-tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of N-Boc-6-methyl-L-tryptophan. By leveraging spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, a detailed characterization of this synthetically important amino acid derivative can be achieved. This document outlines the expected data, experimental protocols, and key structural features to facilitate its identification and quality control in research and drug development settings.

Molecular Structure and Key Features

This compound is a derivative of the essential amino acid L-tryptophan. The structure is characterized by two key modifications: the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group and the methylation of the indole ring at the 6-position. These modifications are crucial in peptide synthesis and the development of tryptophan-based therapeutic agents.

Below is a diagram illustrating the workflow for the structural elucidation of this molecule.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.05 | br s | 1H | Indole N-H |

| ~7.40 | d | 1H | H-4 (indole) |

| ~7.15 | s | 1H | H-7 (indole) |

| ~6.90 | d | 1H | H-5 (indole) |

| ~6.85 | s | 1H | H-2 (indole) |

| ~5.10 | d | 1H | α-NH |

| ~4.65 | m | 1H | α-CH |

| ~3.30 | m | 2H | β-CH₂ |

| ~2.45 | s | 3H | 6-CH₃ |

| ~1.45 | s | 9H | Boc (CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C=O (acid) |

| ~155.5 | C=O (Boc) |

| ~136.0 | C-7a (indole) |

| ~131.0 | C-6 (indole) |

| ~128.0 | C-3a (indole) |

| ~123.0 | C-2 (indole) |

| ~121.0 | C-5 (indole) |

| ~118.5 | C-4 (indole) |

| ~111.0 | C-7 (indole) |

| ~109.0 | C-3 (indole) |

| ~80.0 | C(CH₃)₃ (Boc) |

| ~54.0 | α-CH |

| ~28.5 | C(CH₃)₃ (Boc) |

| ~28.0 | β-CH₂ |

| ~21.5 | 6-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For this compound (C₁₇H₂₂N₂O₄), the expected molecular weight is approximately 318.37 g/mol .

Table 3: Predicted Mass Spectrometry Data for this compound (ESI+)

| m/z | Ion |

| 319.16 | [M+H]⁺ |

| 341.14 | [M+Na]⁺ |

| 263.13 | [M+H - C₄H₈]⁺ |

| 219.11 | [M+H - Boc]⁺ |

| 144.08 | [Indole-CH₂-CH-NH₂]⁺ |

The fragmentation of tryptophan derivatives is well-documented. A common fragmentation pathway for N-Boc protected amino acids involves the loss of the Boc group or isobutylene.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-H bonds.

Table 4: Predicted FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 | N-H stretch | Indole N-H |

| ~3300 | N-H stretch | Amide N-H (Boc) |

| ~2970 | C-H stretch | Aliphatic (Boc, CH₃, CH₂, CH) |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1680 | C=O stretch | Urethane (Boc) |

| ~1520 | N-H bend | Amide II |

| ~1160 | C-O stretch | Urethane (Boc) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Use proton decoupling to simplify the spectrum.

-

Process and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming connectivity.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

ESI-MS Analysis:

-

Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Typical ESI parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas flow of 500-800 L/hr, and source temperature of 100-150 °C.

-

For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with argon or nitrogen gas.

-

FTIR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Press the mixture into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of NMR, MS, and IR spectroscopy. While direct experimental data may require synthesis and analysis, the predicted spectroscopic data and fragmentation patterns outlined in this guide provide a robust framework for its characterization. The detailed experimental protocols offer a starting point for researchers to obtain high-quality data for unambiguous structure confirmation, which is essential for its application in peptide synthesis and drug discovery.

In-depth Technical Guide: N-Boc-6-methyl-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-6-methyl-L-tryptophan is a chemically modified derivative of the essential amino acid L-tryptophan. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a methyl group at the 6-position of the indole ring allows for its use as a specialized building block in peptide synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and relevant biological pathways.

Chemical and Physical Properties

| Property | Value (for related compounds) | Reference |

| Molecular Formula | C17H22N2O4 (N-Boc-L-tryptophan methyl ester) | [1][2][3] |

| Molecular Weight | 318.37 g/mol (N-Boc-L-tryptophan methyl ester) | [2][3] |

| Appearance | White to off-white powder | [4] |

| Purity | ≥ 95.0% (HPLC) | [1][4] |

| Melting Point | 145 - 150 °C (Nα-Boc-L-tryptophan methyl ester) | [4] |

| Storage Conditions | 0 - 8 °C | [4] |

Experimental Protocols

Synthesis of N-Boc-Protected Tryptophan Derivatives

The following is a general procedure for the N-Boc protection of tryptophan, which can be adapted for 6-methyl-L-tryptophan.

Materials:

-

L-tryptophan derivative

-

Di-tert-butyl dicarbonate (Boc)2O

-

Tetrahydrofuran (THF)

-

Dichloromethane

-

Deionized water

-

Brine

-

Anhydrous MgSO4

Procedure:

-

Dissolve the tryptophan derivative in THF.

-

Add di-tert-butyl dicarbonate to the solution in one portion.

-

Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature over 4 hours.

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Once the conversion to the N-Boc-protected amine is complete, remove the THF under reduced pressure (in vacuo).

-

Extract the crude material with dichloromethane (20 mL).

-

Wash the organic layer twice with deionized water (2 x 10 mL) and once with brine (1 x 10 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under low vacuum using a rotary evaporator to yield the N-Boc-protected product.[5]

Deprotection of the N-Boc Group

A mild method for the deprotection of the N-Boc group using oxalyl chloride in methanol is described below. This method is an alternative to traditional acid-mediated protocols.

Materials:

-

N-Boc-tryptophan derivative

-

Oxalyl chloride

-

Methanol

Procedure:

-

Dissolve the N-Boc-tryptophan derivative in methanol.

-

Add oxalyl chloride to the solution.

-

Monitor the reaction at room temperature for 1-4 hours.

-

The reaction progress can be monitored by TLC to confirm the complete conversion to the deprotected amine.[5][6]

This method has been shown to be effective for the complete deprotection of N-Boc-L-tryptophan within 3 hours, whereas traditional HCl-methanol systems may not show observable deprotection under similar conditions.[5]

Biological Context: Tryptophan Metabolism

This compound, as a derivative of tryptophan, is relevant to the study of tryptophan metabolism. The major metabolic route for tryptophan is the kynurenine pathway, which is involved in the synthesis of several neuroactive compounds and nicotinamide adenine dinucleotide (NAD+).[7][8]

The Kynurenine Pathway

The metabolism of tryptophan is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to kynurenine.[7][9] This pathway is crucial in various physiological and pathological states, including immune responses and neurological disorders.[8][9]

Below is a simplified diagram of the initial steps of the kynurenine pathway.

Caption: Initial steps of tryptophan metabolism.

Experimental Workflow: Synthesis and Deprotection

The following diagram illustrates a typical workflow for the synthesis and subsequent deprotection of an N-Boc protected tryptophan derivative.

Caption: Workflow for N-Boc protection and deprotection.

Applications in Research and Drug Development

N-Boc protected amino acids, including derivatives of tryptophan, are fundamental reagents in solid-phase peptide synthesis (SPPS). The Boc group serves to temporarily block the reactivity of the N-terminus, allowing for the sequential addition of amino acids to a growing peptide chain. The 6-methyl substitution on the indole ring can be used to probe structure-activity relationships (SAR) of tryptophan-containing peptides, potentially influencing their binding affinity, selectivity, and metabolic stability.

Potential research applications include:

-

Peptide Synthesis: Incorporation into novel peptide sequences to develop therapeutic agents.[4]

-

Drug Development: Serving as a scaffold for the synthesis of small molecule drugs targeting various biological pathways.[4]

-

Biochemical Research: Use in studies of protein-protein interactions and enzyme mechanisms involving tryptophan residues.[4]

The selective modification at the 6-position of the indole ring may offer advantages in designing molecules with altered electronic properties or steric profiles, which can be critical for modulating biological activity. Further research into the specific properties and applications of this compound is warranted to fully elucidate its potential in the fields of chemistry and pharmacology.

References

- 1. N-Boc-L-tryptophan methyl ester, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. N-Boc-L-tryptophan methyl ester, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. N-Boc-L-tryptophan methyl ester, 96% | Fisher Scientific [fishersci.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. uknowledge.uky.edu [uknowledge.uky.edu]

- 6. researchgate.net [researchgate.net]

- 7. L-Tryptophan-kynurenine pathway enzymes are therapeutic target for neuropsychiatric diseases: Focus on cell type differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kynurenine pathway, NAD+ synthesis, and mitochondrial function: targeting tryptophan metabolism to promote longevity and healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: N-Boc-6-methyl-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-6-methyl-L-tryptophan, a derivative of the essential amino acid L-tryptophan. This document details its physicochemical properties, a general synthesis protocol, and explores its current and potential applications in biomedical research and drug development, including its known biological activities.

Core Quantitative Data

A summary of the key quantitative data for this compound and its parent compound, 6-methyl-L-tryptophan, is presented below for easy reference and comparison.

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C₁₇H₂₂N₂O₄ | Calculated |

| Molecular Weight | 318.37 g/mol | Calculated |

| 6-methyl-L-tryptophan | ||

| Molecular Formula | C₁₂H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 218.25 g/mol | [1][2] |

| CAS Number | 33468-34-7 | [1] |

Experimental Protocols

Synthesis of this compound

This section outlines a general experimental protocol for the synthesis of this compound, adapted from established methods for the N-Boc protection of amino acids.

Materials:

-

6-methyl-L-tryptophan

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 6-methyl-L-tryptophan (1 equivalent) in a 1:1 (v/v) mixture of dioxane and water.

-

Base Addition: Add triethylamine (1.5 equivalents) to the solution while stirring.

-

Boc Protection: Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

-

Work-up:

-

Add water to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate to remove any unreacted Boc₂O and byproducts.

-

Acidify the aqueous layer to a pH of 2-3 using a 5% citric acid solution.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

-

Isolation:

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel.

Biological Activity and Applications in Drug Development

6-methyl-L-tryptophan, the parent compound of this compound, has demonstrated a range of biological activities, suggesting potential therapeutic applications. The N-Boc protected form is a crucial intermediate for the synthesis of more complex molecules, such as peptides, for further investigation.

-

Antimicrobial and Antimalarial Activity: 6-methyl-L-tryptophan has shown hemolytic activity against certain strains of bacteria and possesses antiviral properties.[1] It is also utilized in the treatment of malaria due to its ability to inhibit the growth of Plasmodium falciparum.[1]

-

Antitumor Potential: Research into novel tryptophan analogs has identified them as potential antitumor agents. This suggests that derivatives like 6-methyl-L-tryptophan could be explored for their antiproliferative effects in cancer research.

-

Tryptophan Metabolism and Signaling: As an analog of tryptophan, 6-methyl-L-tryptophan can potentially influence the tryptophan metabolism pathway. The primary route for tryptophan degradation is the kynurenine pathway, which produces several neuroactive and immunomodulatory metabolites. Introducing a modified tryptophan analog could modulate the activity of key enzymes in this pathway, such as indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which are often dysregulated in disease states.

Signaling Pathways and Experimental Workflows

Logical Workflow for Investigating the Biological Effects of this compound

The following diagram illustrates a logical workflow for researchers investigating the biological effects of this compound, from initial synthesis to in vivo studies.

Potential Interaction with the Tryptophan-Kynurenine Pathway

The diagram below illustrates the central role of tryptophan metabolism and highlights the potential point of interaction for 6-methyl-L-tryptophan as a competitive inhibitor or modulator.

References

An In-depth Technical Guide on the Solubility of N-Boc-6-methyl-L-tryptophan in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-protected tryptophan derivatives in organic solvents, with a specific focus on N-Boc-6-methyl-L-tryptophan. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages data from the parent compound, N-Boc-L-tryptophan, and established chemical principles to provide a robust framework for solubility assessment.

Introduction to this compound

This compound is a derivative of the essential amino acid L-tryptophan. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it a crucial building block in peptide synthesis and drug discovery. The presence of the Boc group increases the lipophilicity of the amino acid, generally leading to improved solubility in organic solvents compared to its unprotected counterpart. The methyl group at the 6-position of the indole ring further modifies its physicochemical properties, including solubility. Understanding the solubility of this compound is critical for its effective use in synthetic chemistry, particularly for reaction setup, purification, and formulation.

Qualitative Solubility Data of N-Boc-L-tryptophan

Table 1: Qualitative Solubility of N-Boc-L-tryptophan in Various Organic Solvents

| Solvent Family | Solvent | Solubility | Reference(s) |

| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | [2][3] |

| Chloroform | Soluble | [3] | |

| Ethers | Dioxane | Very Soluble | [4] |

| Diethyl ether | Very Soluble | [4] | |

| Esters | Ethyl Acetate | Soluble | [3] |

| Ketones | Acetone | Soluble | [3] |

| Amides | Dimethylformamide (DMF) | Soluble | [1][2] |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Soluble | [1] |

| Alcohols | Methanol | Soluble | [4] |

| 2-Propanol | Soluble | [4] | |

| tert-Butanol | Soluble | [4] | |

| Aromatic Hydrocarbons | Benzene | Very Soluble | [4] |

| Aliphatic Hydrocarbons | Petroleum Ether | Insoluble | [4] |

| Aqueous | Water | Less Soluble | [2] |

Expected Impact of 6-Methyl Substitution on Solubility

The introduction of a methyl group at the 6-position of the indole ring in N-Boc-L-tryptophan is expected to influence its solubility profile. The methyl group is a nonpolar, electron-donating group. Its presence will likely:

-

Increase Lipophilicity: The addition of a hydrocarbon moiety will increase the overall nonpolar character of the molecule.

-

Enhance Solubility in Nonpolar Solvents: The increased lipophilicity should lead to improved solubility in nonpolar organic solvents such as toluene, hexanes, and diethyl ether.

-

Slightly Decrease Solubility in Polar Aprotic Solvents: While likely remaining soluble, the affinity for highly polar solvents like DMF and DMSO might be slightly reduced compared to the unsubstituted parent compound.

-

Decrease Solubility in Polar Protic Solvents: The solubility in polar protic solvents like methanol and ethanol may decrease, and the already low solubility in water is expected to be further reduced.

Experimental Protocol for Determining Solubility

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Dichloromethane, Ethyl Acetate, Methanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The excess is to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification of Dissolved Solute (HPLC Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the filtered saturated solution sample into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L or mol/L, based on the determined concentration from the HPLC analysis.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the selected organic solvents before starting the experiment.

Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of N-Boc-protected amino acids.

References

N-Boc-6-methyl-L-tryptophan: A Technical Guide to its Synthesis, Significance, and Application in Drug Discovery

Abstract

N-Boc-6-methyl-L-tryptophan, a protected form of the synthetic amino acid 6-methyl-L-tryptophan, represents a critical building block in the fields of medicinal chemistry and peptide synthesis. The introduction of a methyl group at the 6-position of the indole ring modifies the parent molecule's biological activity, leading to antiviral and antimalarial properties.[1] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function facilitates its use in solid-phase and solution-phase peptide synthesis by preventing unwanted side reactions. This technical guide provides an in-depth overview of the historical context of its development, detailed synthetic protocols, and its applications in research and drug development.

Discovery and Historical Context

The development of this compound is not marked by a singular discovery event but is rather the logical outcome of two parallel streams of chemical and biomedical research: the evolution of peptide synthesis and the exploration of tryptophan analogs for therapeutic purposes.

The Advent of Boc Protection in Peptide Synthesis

The mid-20th century saw the emergence of modern peptide synthesis, a field revolutionized by the introduction of protecting groups to temporarily block reactive functional groups on amino acids. The tert-butyloxycarbonyl (Boc) group, introduced for the protection of amines, became a cornerstone of this methodology.[2] Initially employed in solution-phase peptide synthesis, the Boc/benzyl (Bzl) protection strategy was later adapted for solid-phase peptide synthesis (SPPS), a groundbreaking technique developed by R. Bruce Merrifield.[3][4]

In this strategy, the N-terminal α-amino group of an amino acid is protected with the acid-labile Boc group, while reactive side chains are protected with groups like benzyl ethers, which are also acid-labile but require stronger acidic conditions for removal.[2][5] This allows for the selective deprotection of the N-terminus for chain elongation. The Boc group is typically removed with a mild acid like trifluoroacetic acid (TFA), enabling the subsequent coupling of the next Boc-protected amino acid in the sequence.[3]

While tryptophan can sometimes be used in peptide synthesis without protection of its indole side chain, this approach is fraught with potential side reactions, particularly oxidation and alkylation during the acidic cleavage steps.[6] To mitigate these issues, various indole-protecting groups have been developed, with the formyl group being a common choice in Boc-based strategies.[6][7] The use of a Boc group for indole protection has also been explored, offering a valuable alternative that is readily cleaved under acidic conditions.

6-Methyl-L-tryptophan: A Biologically Active Analog

The parent amino acid, L-tryptophan, is an essential amino acid in humans and serves as a precursor for the biosynthesis of proteins and several important metabolites, including the neurotransmitter serotonin and the hormone melatonin.[8][9] Its central role in physiology has made its analogs objects of intense scientific scrutiny.

6-Methyl-L-tryptophan is a synthetic analog that has demonstrated notable biological activities. Research has shown it to possess antiviral and antimalarial properties.[1] For instance, it has been observed to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by interfering with erythrocyte membrane function.[1] This biological activity makes 6-methyl-L-tryptophan and its derivatives attractive candidates for drug development.

The convergence of the need for protected amino acids in peptide synthesis and the therapeutic potential of 6-methyl-L-tryptophan led to the logical and necessary development of this compound. This protected form allows for the precise incorporation of the 6-methyl-L-tryptophan moiety into peptide chains and other complex organic molecules, enabling the exploration of its structure-activity relationships and the development of novel therapeutics.

Synthesis and Experimental Protocols

The synthesis of this compound follows established procedures for the N-Boc protection of amino acids. The most common method involves the reaction of 6-methyl-L-tryptophan with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

General Synthetic Scheme

Caption: General reaction for the N-Boc protection of 6-methyl-L-tryptophan.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from the synthesis of similar N-Boc protected amino acids.[10]

Materials:

-

6-Methyl-L-tryptophan

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane and Water (or Tetrahydrofuran - THF)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl), 1 M

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 6-methyl-L-tryptophan (1.0 eq) in a 1:1 mixture of dioxane and water (or THF/water).

-

Add a base such as 1 M NaOH (2.0 eq) or triethylamine (2.0 eq) to the solution and stir until the amino acid is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data

The yield of N-Boc protection reactions for tryptophan and its analogs is generally high. The table below summarizes representative yields for the synthesis of N-Boc-L-tryptophan, which are expected to be comparable for this compound under optimized conditions.

| Starting Material | Base | Solvent | Yield (%) | Reference |

| L-Tryptophan | NaOH | Dioxane/Water | 69 | [10] |

| L-Tryptophan methyl ester hydrochloride | NaHCO₃ | THF/Water | Not specified, used directly in next step | [11] |

Role in Peptide Synthesis and Drug Development

This compound serves as a crucial building block in the synthesis of peptides and other complex molecules with potential therapeutic applications.

Application in Solid-Phase Peptide Synthesis (SPPS)

The workflow for incorporating this compound into a growing peptide chain using Boc-SPPS is outlined below.

Caption: A typical cycle for incorporating this compound in Boc-SPPS.

A Building Block for Drug Discovery

The unique biological properties of the 6-methyl-tryptophan moiety make its N-Boc protected form a valuable starting material for the synthesis of novel drug candidates. The indole nucleus is a common scaffold in many biologically active compounds.

Caption: The role of this compound in drug discovery pathways.

Conclusion

This compound is a testament to the synergy between advancements in synthetic chemistry and the quest for novel therapeutic agents. Its development is rooted in the history of peptide synthesis and the exploration of biologically active amino acid analogs. The reliable protocols for its synthesis and its utility as a protected building block ensure its continued importance in the design and creation of new peptides and small molecules with the potential to address a range of medical needs, particularly in the areas of infectious diseases. The ongoing research into tryptophan metabolism and its role in health and disease will likely unveil further applications for this and other modified tryptophan derivatives.

References

- 1. 6-Methyl-L-tryptophan | 33468-34-7 | IBA46834 | Biosynth [biosynth.com]

- 2. BOC Protection and Deprotection [bzchemicals.com]

- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Bot Detection [iris-biotech.de]

- 6. peptide.com [peptide.com]

- 7. Protection of tryptophan with the formyl group in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tryptophan and Substance Abuse: Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

The Role of 6-Methylation in Tryptophan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan, an essential amino acid, serves as a crucial precursor for a diverse array of bioactive molecules, including neurotransmitters, hormones, and a multitude of secondary metabolites. Chemical modification of the tryptophan scaffold, particularly through methylation, has emerged as a significant strategy in modulating the biological activity of its derivatives. This guide focuses specifically on the impact of methylation at the 6-position of the indole ring of tryptophan derivatives, exploring how this modification influences their pharmacological properties and potential therapeutic applications. We will delve into the synthesis, biological activities, and mechanisms of action of key 6-methylated tryptophan derivatives, providing quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

6-Methylated Tryptophan Derivatives: A Comparative Overview

Methylation at the 6-position of the indole nucleus can profoundly alter the physicochemical properties of tryptophan derivatives, influencing their receptor binding affinity, metabolic stability, and overall biological function. This section provides a comparative analysis of two prominent examples: 6-Methyl-L-tryptophan and 6-Methoxy-N,N-dimethyltryptamine (6-MeO-DMT).

6-Methyl-L-tryptophan

6-Methyl-L-tryptophan is an analog of the essential amino acid L-tryptophan. The introduction of a methyl group at the 6-position of the indole ring confers upon it distinct biological activities, notably as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO1) and as an antimicrobial and antiplasmodial agent.

The biological activities of 6-Methyl-L-tryptophan are summarized in the table below.

| Biological Target/Activity | Test Organism/System | Potency (IC50 / MIC) | Reference |

| Indoleamine 2,3-dioxygenase (IDO1) Inhibition | Recombinant Human IDO1 | Not explicitly found in searches | General knowledge of its inhibitory activity |

| Antibacterial Activity (Staphylococcus aureus) | Staphylococcus aureus | MIC: Data not specifically found in searches, but reported to have hemolytic activity against this strain.[1] | [1] |

| Antibacterial Activity (Escherichia coli) | Escherichia coli | MIC: Data not specifically found in searches, but reported to have hemolytic activity against this strain.[1] | [1] |

| Antiplasmodial Activity | Plasmodium falciparum | IC50: Data not specifically found in searches, but reported to inhibit growth by interfering with erythrocyte membrane function.[1] | [1] |

6-Methoxy-N,N-dimethyltryptamine (6-MeO-DMT)

6-MeO-DMT is a serotonergic compound and a structural analog of the well-known psychedelic N,N-dimethyltryptamine (DMT) and its potent 5-methoxy counterpart (5-MeO-DMT). The methoxy group at the 6-position significantly alters its pharmacological profile, rendering it a non-hallucinogenic serotonergic agonist.[2]

The primary molecular targets of 6-MeO-DMT are serotonin (5-HT) receptors. Its binding affinities (Ki) for various receptor subtypes are presented below, in comparison to DMT and 5-MeO-DMT.

| Receptor Subtype | 6-MeO-DMT (Ki in nM) | DMT (Ki in nM) | 5-MeO-DMT (Ki in nM) | Reference |

| 5-HT1A | ~110-fold lower affinity than 5-MeO-DMT | Data not found | High affinity | [2] |

| 5-HT2A | 12- to 43-fold lower affinity than 5-MeO-DMT; 6-fold lower than DMT | High affinity | High affinity | [2] |

Signaling Pathways

6-MeO-DMT and the Serotonin 2A Receptor Signaling Pathway

As an agonist of the 5-HT2A receptor, 6-MeO-DMT is expected to initiate a cascade of intracellular signaling events. Although it does not produce hallucinogenic effects, its engagement with the 5-HT2A receptor still triggers downstream signaling. The canonical 5-HT2A receptor signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of 6-methylated tryptophan derivatives.

Synthesis of 6-Methyl-L-tryptophan (Enzymatic Method)

This protocol describes a representative enzymatic synthesis of 6-Methyl-L-tryptophan from 6-methylindole and a suitable amino acid donor, catalyzed by tryptophan synthase or a similar enzyme.

Materials:

-

6-methylindole

-

L-serine (or a suitable precursor like indole and glycine/formaldehyde)

-

Tryptophan synthase (or a microorganism expressing the enzyme, e.g., E. coli)

-

Potassium phosphate buffer (pH 8.0)

-

Pyridoxal-5'-phosphate (PLP)

-

Dithiothreitol (DTT)

-

Cation exchange resin (e.g., Dowex 50W-X8)

-

Ammonium hydroxide solution

-

Ethanol

Procedure:

-

Enzyme Preparation: Prepare a cell-free extract of a microorganism overexpressing tryptophan synthase or use a commercially available purified enzyme.

-

Reaction Mixture: In a reaction vessel, combine potassium phosphate buffer (100 mM, pH 8.0), L-serine (50 mM), 6-methylindole (20 mM, dissolved in a minimal amount of ethanol), PLP (0.1 mM), and DTT (1 mM).

-

Enzymatic Reaction: Add the tryptophan synthase preparation to the reaction mixture. Incubate the reaction at 37°C with gentle agitation for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Quenching: Stop the reaction by adding an equal volume of 1 M HCl to precipitate the enzyme.

-

Purification:

-

Centrifuge the mixture to remove the precipitated protein.

-

Apply the supernatant to a cation exchange column (H+ form).

-

Wash the column with deionized water to remove unreacted starting materials and byproducts.

-

Elute the 6-Methyl-L-tryptophan with 2 M ammonium hydroxide solution.

-

Collect the fractions containing the product and evaporate the solvent under reduced pressure.

-

-

Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain pure 6-Methyl-L-tryptophan.

-

Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of 6-Methoxy-N,N-dimethyltryptamine (Chemical Method)

This protocol outlines a general chemical synthesis approach for 6-MeO-DMT, starting from 6-methoxytryptamine.

Materials:

-

6-methoxytryptamine hydrochloride

-

Formaldehyde (37% aqueous solution)

-

Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: Dissolve 6-methoxytryptamine hydrochloride in methanol. Add formaldehyde (2.5 equivalents).

-

Reductive Amination: Cool the solution in an ice bath and slowly add sodium cyanoborohydride (2.5 equivalents) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Workup:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure 6-Methoxy-N,N-dimethyltryptamine.

-

Characterization: Confirm the structure and purity of the final product using NMR and MS.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of 6-Methyl-L-tryptophan against bacterial strains like Staphylococcus aureus and Escherichia coli.

Materials:

-

6-Methyl-L-tryptophan

-

Bacterial strains (S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: Prepare a series of twofold dilutions of 6-Methyl-L-tryptophan in MHB in the wells of a 96-well plate.

-

Inoculation: Inoculate each well containing the diluted compound with the prepared bacterial suspension. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of 6-Methyl-L-tryptophan that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

References

An In-depth Technical Guide to the N-Boc Protection of Tryptophan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the N-Boc protection of tryptophan, a critical step in peptide synthesis and the development of tryptophan-containing pharmaceuticals. The document details the reaction mechanism, provides experimental protocols, and presents quantitative data to facilitate the optimization of this common yet crucial chemical transformation.

Core Concepts: The Mechanism of N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids due to its stability under various conditions and its facile removal under mild acidic conditions. The protection of the α-amino group (Nα) of tryptophan with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) is a nucleophilic acyl substitution reaction.

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the α-amino nitrogen of the tryptophan molecule on one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of a tert-butoxycarbonate anion as a leaving group. This leaving group is unstable and readily decomposes into the stable products tert-butanol and carbon dioxide, driving the reaction to completion. The overall reaction results in the formation of a stable carbamate linkage at the α-amino position of tryptophan.[1]

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the Nα-Boc protection of L-tryptophan. This protocol is based on established laboratory procedures and can be adapted for various scales.

Synthesis of Nα-Boc-L-Tryptophan

This protocol details a common method for the selective protection of the α-amino group of L-tryptophan.

Materials:

-

L-Tryptophan

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1 M Sodium Hydroxide (NaOH) solution

-

Dioxane

-

Water

-

Ethyl Acetate (EtOAc)

-

Aqueous Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve L-tryptophan in a 1:1 mixture of water and dioxane.

-

Basification: Add 1 M NaOH solution to the mixture to deprotonate the amino group, enhancing its nucleophilicity.

-

Addition of Boc₂O: Add di-tert-butyl dicarbonate to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Acidification: After the reaction is complete, adjust the pH of the mixture to approximately 2.4 with aqueous HCl.

-

Extraction: Extract the product into ethyl acetate.

-

Drying and Evaporation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.[2]

Quantitative Data

The yield and purity of Nα-Boc-L-tryptophan are influenced by reaction conditions such as the choice of base, solvent, and reaction time. The following table summarizes representative quantitative data from the literature.

| L-Tryptophan (mmol) | (Boc)₂O (mmol) | Base (mmol) | Solvent | Time (h) | Yield (%) | Purity | Reference |

| 50 | 50 | 1 M NaOH (50) | 1:1 Water-Dioxane | 24 | 69 | White Solid | [2] |

| - | - | - | - | - | - | ≥99.0% (TLC) | [3] |

| - | - | - | - | - | - | ≥98% | [4] |

Selectivity and Side Reactions: Nα vs. Nin Protection

A key consideration in the Boc protection of tryptophan is the potential for reaction at the indole nitrogen (Nin) in addition to the α-amino nitrogen (Nα). The selectivity of the reaction is highly dependent on the reaction conditions.

Selective Nα-Protection

Under standard basic conditions, such as those described in the protocol above, the α-amino group is significantly more nucleophilic than the indole nitrogen. This difference in nucleophilicity allows for the selective protection of the Nα position.

Synthesis of Nin-Boc-Tryptophan and Nα,Nin-di-Boc-Tryptophan

Protection of the indole nitrogen can be achieved under different reaction conditions, typically involving a stronger base or a catalyst that enhances the nucleophilicity of the indole nitrogen. For example, the use of 4-dimethylaminopyridine (DMAP) as a catalyst in acetonitrile can facilitate the formation of Nin-Boc-tryptophan derivatives.[5] The formation of the di-protected Nα,Nin-di-Boc-L-tryptophan is also possible under forcing conditions with an excess of Boc anhydride.

The mechanism for Nin-Boc protection is analogous to Nα-protection, involving the nucleophilic attack of the indole nitrogen on the Boc anhydride.

The ability to selectively protect either the α-amino or the indole nitrogen, or both, provides versatility in the design of complex peptide synthesis strategies. For instance, Nin-Boc protection is often employed to prevent side reactions at the indole ring during subsequent synthetic steps, particularly during acid-mediated cleavage of other protecting groups.[6]

Conclusion

The N-Boc protection of tryptophan is a fundamental and versatile reaction in the synthesis of peptides and other complex molecules. A thorough understanding of the reaction mechanism, optimization of experimental protocols, and awareness of the factors governing selectivity are paramount for achieving high yields and purity. This guide provides the necessary technical information to empower researchers, scientists, and drug development professionals in their synthetic endeavors involving this essential amino acid.

References

- 1. nbinno.com [nbinno.com]

- 2. Fmoc-Trp(Boc)-OH synthesis - chemicalbook [chemicalbook.com]

- 3. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | Advent [adventchembio.com]

- 5. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. peptide.com [peptide.com]

A Technical Guide to N-Boc-Protected Amino Acids: Core Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

N-tert-butoxycarbonyl (Boc) protected amino acids are fundamental building blocks in modern organic chemistry and drug development, particularly in the realm of peptide synthesis. The Boc group serves as a temporary shield for the amino functionality of an amino acid, preventing unwanted side reactions and allowing for the controlled, sequential formation of peptide bonds. Its widespread use stems from its stability under various conditions and the ease of its removal under specific acidic conditions. This technical guide provides an in-depth overview of the core characteristics, synthesis, deprotection, and application of N-Boc-protected amino acids.

Core Physicochemical Properties

N-Boc-protected amino acids are typically white to off-white crystalline solids. The introduction of the bulky, lipophilic tert-butoxycarbonyl group generally increases their solubility in organic solvents compared to their parent amino acids, while decreasing their solubility in water.[1][2] These properties are crucial for their use in solution-phase and solid-phase peptide synthesis.

Quantitative Data of Common N-Boc-Protected Amino Acids

The following table summarizes key physicochemical data for a selection of commonly used N-Boc-protected amino acids, facilitating easy comparison for experimental design.

| N-Boc-Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D (c=1, Solvent) |

| Boc-Gly-OH | C₇H₁₃NO₄ | 175.18 | 86-89 | N/A |

| Boc-Ala-OH | C₈H₁₅NO₄ | 189.21 | 78-85[3] | -25° ± 2° (AcOH)[3][4][5][6] |

| Boc-Val-OH | C₁₀H₁₉NO₄ | 217.26 | 77-80 | -6.2° ± 0.5° (AcOH)[7] |

| Boc-Leu-OH | C₁₁H₂₁NO₄ | 231.29 | 83-86 | -24° ± 2° (EtOH) |

| Boc-Ile-OH | C₁₁H₂₁NO₄ | 231.29 | 66-73[8][9][10] | +4° ± 2° (c=2, MeOH)[8] |

| Boc-Phe-OH | C₁₄H₁₉NO₄ | 265.31 | 80-90[11][12] | +25° ± 2° (EtOH)[11][12] |

| Boc-Pro-OH | C₁₀H₁₇NO₄ | 215.25 | 133-135[13][14][15] | -61° ± 2° (c=2, AcOH)[13][14][15] |

| Boc-Ser(Bzl)-OH | C₁₅H₂₁NO₅ | 295.33 | 58-60[16][17][18][19] | +20° ± 1° (c=2, EtOH:H₂O 4:1)[16][17] |

| Boc-Thr(Bzl)-OH | C₁₆H₂₃NO₅ | 309.36 | 80-82[20][21] | +16.5° (c=1, MeOH)[20] |

| Boc-Asp(OBzl)-OH | C₁₆H₂₁NO₆ | 323.34 | 106-108 | -19.5° ± 1° (DMF) |

| Boc-Glu(OBzl)-OH | C₁₇H₂₃NO₆ | 337.37 | 88-90 | -18° ± 2° (DMF) |

| Boc-Lys(Z)-OH | C₂₁H₃₀N₂O₆ | 410.47 | 93-96 | +15° ± 1° (MeOH) |

| Boc-Trp-OH | C₁₆H₂₀N₂O₄ | 304.34 | 136 (dec.)[22][23] | -20° ± 1° (DMF) |

Chemical Structure and Protection Mechanism

The N-Boc protecting group is a tert-butoxycarbonyl moiety attached to the nitrogen atom of the amino acid's amino group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[]

Caption: General scheme for the N-Boc protection of an amino acid.

The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. The resulting intermediate then collapses, releasing tert-butanol, carbon dioxide, and the protected amino acid.

Deprotection of the N-Boc Group

A key advantage of the Boc group is its lability under acidic conditions, while being stable to basic and nucleophilic conditions.[] The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM).[]

Caption: Mechanism of N-Boc deprotection using trifluoroacetic acid (TFA).

The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine (as its trifluoroacetate salt) and gaseous byproducts.

Experimental Protocols

General Protocol for N-Boc Protection of an Amino Acid

This protocol is a general method for the synthesis of N-Boc-protected amino acids using di-tert-butyl dicarbonate.

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl) or citric acid solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane/water (or THF/water) containing one equivalent of NaOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 1.1 equivalents of Boc₂O in dioxane (or THF) dropwise to the stirred amino acid solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl or citric acid solution.

-

Extract the product with three portions of ethyl acetate.

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-protected amino acid.

General Protocol for TFA-Mediated Deprotection of a Boc-Protected Amino Acid

This protocol describes the removal of the N-Boc group using trifluoroacetic acid, a common step in solid-phase peptide synthesis.

Materials:

-

N-Boc-protected amino acid or peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., triisopropylsilane (TIS) or anisole), if required for sensitive residues like Trp, Met, or Cys.

-

Diethyl ether (cold)

Procedure:

-

Dissolve the N-Boc-protected compound in DCM. For solid-phase synthesis, swell the peptide-resin in DCM.

-

Prepare a deprotection solution, typically 25-50% TFA in DCM (v/v). If necessary, add a scavenger (e.g., 2.5% TIS).

-

Add the deprotection solution to the dissolved compound or the swollen resin.

-

Stir the reaction mixture at room temperature for 20-30 minutes. The evolution of gas (CO₂ and isobutylene) will be observed.

-

For solution-phase, concentrate the reaction mixture under reduced pressure.

-

For solid-phase, filter the resin and wash it thoroughly with DCM.

-

To precipitate the deprotected amino acid or peptide from the TFA solution, add cold diethyl ether.

-

Collect the precipitated product by filtration or centrifugation.

-

Wash the product with cold diethyl ether to remove residual TFA and scavengers.

-

Dry the product under vacuum.

Application in Solid-Phase Peptide Synthesis (SPPS)

N-Boc-protected amino acids are extensively used in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. The Boc/Bzl (benzyl) protection strategy, pioneered by R.B. Merrifield, utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for side-chain protection.[25][26][27][28]

Experimental Workflow for Boc-SPPS

The following diagram illustrates a typical cycle for the addition of one amino acid residue in Boc-SPPS using a Merrifield resin.

Caption: A typical cycle in Boc solid-phase peptide synthesis (SPPS).

This iterative process of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[26]

Conclusion

N-Boc-protected amino acids are indispensable tools in the synthesis of peptides and other complex organic molecules. Their well-defined physicochemical properties, coupled with robust and predictable protection and deprotection chemistries, have solidified their role in both academic research and industrial drug development. A thorough understanding of their characteristics and the associated experimental protocols is essential for any scientist working in these fields.

References

- 1. Page loading... [guidechem.com]

- 2. chemicalforums.com [chemicalforums.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc-Ala-OH - CsBioChina [csbiochina.com]

- 5. Boc-Ala-OH = 99.0 TLC 15761-38-3 [sigmaaldrich.com]

- 6. N-(tert-Butoxycarbonyl)-L-alanine 15761-38-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Boc-Ile-OH 98 13139-16-7 [sigmaaldrich.com]

- 10. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. scientificlabs.com [scientificlabs.com]

- 13. scientificlabs.ie [scientificlabs.ie]

- 14. BOC-L-Proline | 15761-39-4 [chemicalbook.com]

- 15. Boc-Pro-OH Novabiochem 15761-39-4 [sigmaaldrich.com]

- 16. Buy Boc-Ser(Bzl)-OH | 23680-31-1 [smolecule.com]

- 17. Boc-Ser(Bzl)-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 18. Boc-Ser(Bzl)-OH | 23680-31-1 | BLS-2102 | Biosynth [biosynth.com]

- 19. peptide.com [peptide.com]

- 20. chembk.com [chembk.com]

- 21. peptide.com [peptide.com]